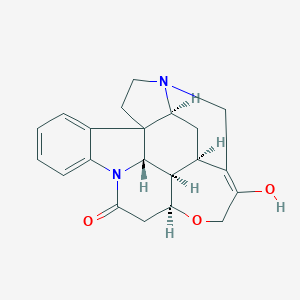
22-Hydroxystrychnine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxystrychnine is a natural product that belongs to the family of alkaloids. It is a derivative of strychnine, a toxic alkaloid found in the seeds of the Strychnos nux-vomica tree. 22-Hydroxystrychnine has been found to have potential as a therapeutic agent due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of 22-Hydroxystrychnine is not fully understood. However, studies have shown that it acts as an antagonist of the glycine receptor, which is involved in the regulation of pain and inflammation. 22-Hydroxystrychnine has been found to bind to the glycine receptor and inhibit its activity, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
22-Hydroxystrychnine has been found to have both biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, 22-Hydroxystrychnine has been found to reduce the production of reactive oxygen species, which are involved in the development of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 22-Hydroxystrychnine in lab experiments include its unique chemical structure and biological properties. It has been found to have anti-inflammatory, antitumor, and analgesic properties, making it a potential therapeutic agent. However, the limitations of using 22-Hydroxystrychnine in lab experiments include its toxicity and potential side effects.
Future Directions
There are several future directions for the research on 22-Hydroxystrychnine. One direction is to further investigate its mechanism of action and how it interacts with the glycine receptor. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, more research is needed to determine the optimal dosage and administration of 22-Hydroxystrychnine for therapeutic purposes.
Conclusion
In conclusion, 22-Hydroxystrychnine is a natural product with potential as a therapeutic agent due to its unique chemical structure and biological properties. It has been found to have anti-inflammatory, antitumor, and analgesic properties, and its mechanism of action involves the inhibition of the glycine receptor. While there are limitations to using 22-Hydroxystrychnine in lab experiments, further research is needed to explore its potential as a therapeutic agent for the treatment of cancer and inflammation.
Synthesis Methods
The synthesis of 22-Hydroxystrychnine can be achieved through various methods, including the reduction of strychnine with sodium borohydride, and the oxidation of 22-hydroxystrychnine with potassium permanganate. However, the most efficient method is the reduction of 22-nitrostrychnine with palladium on carbon in the presence of hydrogen gas.
Scientific Research Applications
22-Hydroxystrychnine has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, antitumor, and analgesic properties. Studies have shown that 22-Hydroxystrychnine can inhibit the growth of cancer cells and reduce inflammation in the body.
properties
CAS RN |
134250-41-2 |
|---|---|
Product Name |
22-Hydroxystrychnine |
Molecular Formula |
C5 H6 N6 O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4aR,5aS,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-15-10-26-16-8-18(25)23-14-4-2-1-3-13(14)21-5-6-22-9-12(15)11(7-17(21)22)19(16)20(21)23/h1-4,11,16-17,19-20,24H,5-10H2/t11-,16-,17-,19-,20-,21?/m0/s1 |
InChI Key |
DHNSIKSFKOEIIE-ILZATJAISA-N |
Isomeric SMILES |
C1CN2CC3=C(CO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=CC=CC=C75)O |
SMILES |
C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |
Canonical SMILES |
C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |
synonyms |
22-hydroxystrychnine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)

